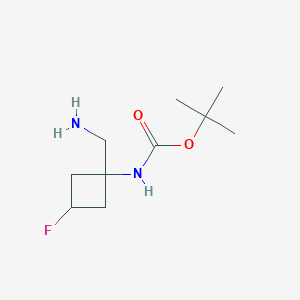

1-(Boc-amino)-3-fluorocyclobutane-1-methylamine

概要

説明

Boc-protected amino compounds are widely used in the field of peptide synthesis . The Boc group serves as a protective group for amines, preventing them from reacting under certain conditions. It’s particularly useful because it can be removed under mild acidic conditions .

Synthesis Analysis

The formation of Boc-protected amines and amino acids is typically conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Various methods have been developed for the Boc protection of amines, including the use of catalysts and solvent-free conditions .

Molecular Structure Analysis

The molecular structure of Boc-protected amino compounds can be determined by methods such as X-ray crystallography . The Boc group itself consists of a carbonyl group (C=O) and a tert-butyl group (C(CH3)3).

Chemical Reactions Analysis

Boc-protected amines are stable towards most nucleophiles and bases . They can be deprotected (i.e., the Boc group can be removed) under mild acidic conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of a Boc-protected amino compound depend on the specific compound . For example, the molecular weight of a Boc-protected compound can be calculated based on its molecular formula .

科学的研究の応用

PET Radiotracers for Cancer Evaluation

1-(Boc-amino)-3-fluorocyclobutane-1-methylamine derivatives, such as anti-1-amino-3-18F-fluorocyclobutane-1-carboxylic acid (18F-FACBC), have been extensively evaluated as PET radiotracers. These compounds are utilized in clinical trials to assess prostate and other cancers, demonstrating patterns of uptake that could potentially differentiate between malignant and benign tissues or conditions. Notably, 18F-FACBC shows significant uptake in organs like the liver and pancreas, which is consistent with the amino acid transport and metabolism observed in amino acid-based PET radiotracers. Such characteristics highlight the potential of these compounds in enhancing the diagnostic accuracy of PET imaging for various cancers (Schuster et al., 2014).

Biodistribution and Dosimetry

Research on the biodistribution and radiation dosimetry of anti-18F-FACBC in humans provides insights into the whole-body radiation burden of this tracer. Studies demonstrate favorable dosimetry and imaging characteristics, indicating the potential of anti-18F-FACBC for widespread clinical use in evaluating the L-amino acid transport system, with minimal risk associated with radiation exposure (Nye et al., 2007).

Transport Mechanisms in Cancer Cells

Investigations into the transport mechanism and intracellular fate of trans-1-amino-3-18F-fluorocyclobutane-1-carboxylic acid in human prostate cancer have clarified its uptake by cancer cells. These studies suggest that sodium-dependent and -independent amino acid transporters play roles in the uptake of these compounds, offering a mechanistic understanding that could guide the development of targeted diagnostic and therapeutic strategies (Okudaira et al., 2011).

Synthesis and Development of Fluorinated Derivatives

On the synthetic front, methods for creating fluorinated derivatives, such as 1-Boc-3-fluoroazetidine-3-carboxylic acid, have been developed. These synthetic strategies highlight the potential of such compounds as building blocks in medicinal chemistry, paving the way for their incorporation into more complex molecules for various applications (Van Hende et al., 2009).

作用機序

Target of Action

It’s important to note that boc-amino compounds are generally used in the field of peptide synthesis .

Mode of Action

The compound contains a Boc-protected amino group. The Boc group is stable towards most nucleophiles and bases . It’s used to protect amines during reactions, preventing them from unwanted side reactions . The Boc group can be cleaved under anhydrous acidic conditions .

Biochemical Pathways

Boc-protected amines are often used in the synthesis of peptides , which play crucial roles in various biological processes.

Pharmacokinetics

The boc group is known to be stable under various conditions, which may influence the compound’s bioavailability .

Result of Action

As a boc-protected amine, it’s likely used as a building block in the synthesis of more complex molecules, particularly peptides .

Action Environment

The action of 1-(Boc-amino)-3-fluorocyclobutane-1-methylamine can be influenced by various environmental factors. For instance, the Boc group can be cleaved under anhydrous acidic conditions . Therefore, the pH and moisture levels of the environment could potentially influence the compound’s action, efficacy, and stability.

Safety and Hazards

将来の方向性

The use of Boc-protected amino compounds is likely to continue to be an important area of research, particularly in the field of peptide synthesis . Future research may focus on developing new methods for Boc protection and deprotection, as well as exploring the use of Boc-protected amino compounds in the synthesis of complex peptides and other bioactive molecules .

特性

IUPAC Name |

tert-butyl N-[1-(aminomethyl)-3-fluorocyclobutyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19FN2O2/c1-9(2,3)15-8(14)13-10(6-12)4-7(11)5-10/h7H,4-6,12H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYSWSFKAIZTAJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CC(C1)F)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-Butyl 5H-Spiro[Azetidine-3,6-Pyrido[3,2-E]Pyrrolo[1,2-A]Pyrazine]-1-Carboxylate](/img/structure/B1403385.png)

![1-Oxa-8-azaspiro[4.5]decane-3-methanol](/img/structure/B1403387.png)

![[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-thiazol-2-yl-methanol](/img/structure/B1403389.png)

![2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane](/img/structure/B1403397.png)

![Ethyl 5-boc-5-aza-spiro[3.4]octane-2-carboxylate](/img/structure/B1403402.png)

![(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)acetic acid](/img/structure/B1403404.png)